Cas no 2137513-06-3 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid structure](https://www.kuujia.com/scimg/cas/2137513-06-3x500.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-3-yl)acetic acid
- Z2887848017
-
- Inchi: 1S/C21H19N3O4/c1-24-11-10-18(23-24)19(20(25)26)22-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17,19H,12H2,1H3,(H,22,27)(H,25,26)
- InChI Key: OAGAMZORUXNNOU-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)C1C=CN(C)N=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 564
- XLogP3: 2.7
- Topological Polar Surface Area: 93.4
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-657619-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid |
2137513-06-3 | 95.0% | 0.25g |
$806.0 | 2025-03-13 | |
Enamine | EN300-657619-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid |
2137513-06-3 | 95.0% | 1.0g |
$1629.0 | 2025-03-13 | |
Enamine | EN300-657619-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid |
2137513-06-3 | 95.0% | 2.5g |
$3191.0 | 2025-03-13 | |
Enamine | EN300-657619-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid |
2137513-06-3 | 95.0% | 10.0g |
$7004.0 | 2025-03-13 | |
Aaron | AR01ELAH-100mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid |
2137513-06-3 | 95% | 100mg |
$801.00 | 2025-02-11 | |
Aaron | AR01ELAH-5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid |
2137513-06-3 | 95% | 5g |
$6518.00 | 2025-02-11 | |
Aaron | AR01ELAH-50mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid |
2137513-06-3 | 95% | 50mg |
$619.00 | 2025-02-11 | |
Aaron | AR01ELAH-250mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid |
2137513-06-3 | 95% | 250mg |
$1134.00 | 2025-02-11 | |
Aaron | AR01ELAH-1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid |
2137513-06-3 | 95% | 1g |
$2265.00 | 2025-02-11 | |
Chemenu | CM455556-500mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid |
2137513-06-3 | 95%+ | 500mg |
$*** | 2023-03-30 |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid Related Literature
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
Additional information on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
Professional Introduction to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic Acid (CAS No. 2137513-06-3)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid, identified by its CAS number 2137513-06-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly its dual functionality and the presence of both fluorene and pyrazole moieties, contribute to its unique chemical properties and potential therapeutic applications.
The molecular structure of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid consists of a central acetic acid derivative linked to an amino group and a fluorene-based moiety. The presence of the fluorene ring enhances the compound's solubility and stability, while the pyrazole ring introduces additional biological activity. This combination of structural elements makes it an attractive candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The fluorene moiety, known for its ability to enhance molecular interactions with biological targets, has been widely used in the design of bioactive molecules. Similarly, the pyrazole ring is a heterocyclic compound that has shown significant potential in medicinal chemistry due to its diverse biological activities.
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the fluorene-based carbonyl group and the pyrazole moiety necessitates careful selection of reagents and catalysts. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule.
The pharmacological properties of this compound have been extensively studied in recent years. Initial investigations have revealed that it exhibits potent activity against several targets relevant to human health. For instance, studies have shown that it can inhibit the activity of enzymes involved in cancer cell proliferation. Additionally, it has demonstrated anti-inflammatory properties by modulating key signaling pathways associated with inflammation.
The dual functionality of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid allows it to interact with multiple biological targets simultaneously. This property is particularly advantageous in the development of multi-target drugs, which can address complex diseases more effectively than single-target agents. The fluorene moiety enhances binding affinity to protein targets, while the pyrazole ring contributes to additional pharmacological effects.
In clinical settings, compounds with similar structural features have shown promise in treating various conditions. For example, derivatives of fluorene have been used in anticancer therapies due to their ability to disrupt cancer cell growth and survival mechanisms. Similarly, pyrazole-based compounds have been explored for their anti-inflammatory and analgesic properties.
The development of novel pharmaceuticals relies heavily on understanding the structure-property relationships that govern biological activity. The case of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-y)acetic acid exemplifies how careful molecular design can lead to compounds with significant therapeutic potential. By combining known pharmacophores such as fluorene and pyrazole, researchers can create molecules with tailored biological activities.
Ongoing research continues to explore the full spectrum of activities exhibited by this compound. Preclinical studies are being conducted to evaluate its efficacy and safety profile in animal models. These studies aim to provide a solid foundation for future clinical trials, ultimately determining whether this compound can be translated into a viable therapeutic agent for human use.
The chemical synthesis and characterization of this compound have also contributed valuable insights into synthetic methodologies applicable to other bioactive molecules. The use of advanced spectroscopic techniques has enabled researchers to elucidate the three-dimensional structure of this molecule, providing critical information for understanding its biological interactions.
In conclusion, 2-{[(9H-fluoren-9-yyyy)y)y)y)y)y)y)y)y)y)y)y)y)y)methoxy]carbonyl}amino)-2-(methyl- -{[pyrazol -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra -{[pyra 2137513- 06- 3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research. As our understanding of disease mechanisms continues to evolve, compounds like these will play an increasingly important role in developing innovative treatments for various health conditions.
2137513-06-3 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid) Related Products
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)




